![molecular formula C20H12ClNO2 B2555465 6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 100892-06-6](/img/structure/B2555465.png)
6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chlorophenols in Waste Incineration
Research on chlorophenols, which share structural motifs with the compound , highlights their role as precursors to dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI). These studies underline the environmental and health impacts of chlorophenol derivatives due to their transformation into more toxic compounds under certain conditions (Peng et al., 2016).
Antioxidant Capacity of Azines
Azines, which could be structurally related to the compound of interest through their aromatic and heterocyclic features, have been explored for their antioxidant capacities. The reaction pathways of these compounds, particularly in the context of their potential to form adducts and undergo oxidative degradation, have been reviewed, providing insights into their chemical behavior and potential applications in scientific research (Ilyasov et al., 2020).
Formation and Destruction of Dioxins
The formation, chlorination, and destruction of dioxins, to which chlorophenyl derivatives can contribute, have been extensively studied. These investigations offer valuable information on the mechanisms governing the environmental persistence and toxicity of such compounds, relevant to assessing the impact of related chlorophenyl chemicals (Altarawneh et al., 2009).
Enzymatic Degradation of Organic Pollutants
The enzymatic treatment of organic pollutants, which could include compounds like "6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione", has been reviewed. This research underscores the potential for bioremediation strategies to address environmental contamination by synthetic organic compounds, highlighting the role of redox mediators in enhancing the efficiency of enzymatic degradation processes (Husain & Husain, 2007).
Safety And Hazards
properties
IUPAC Name |
6-(3-chlorophenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO2/c21-13-6-5-7-14(12-13)22-19(23)17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(22)24/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASSHZYUKVTSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

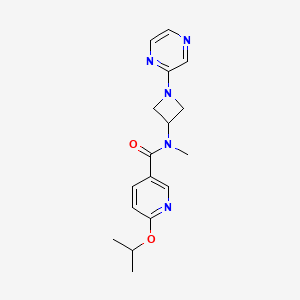
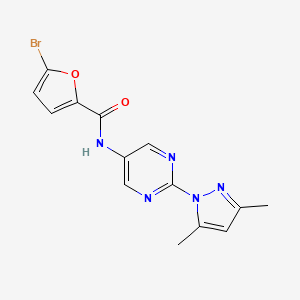
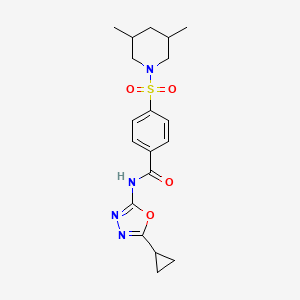
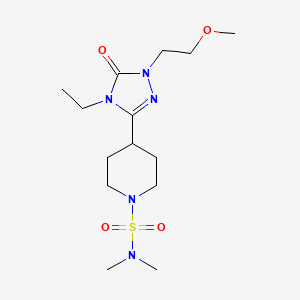
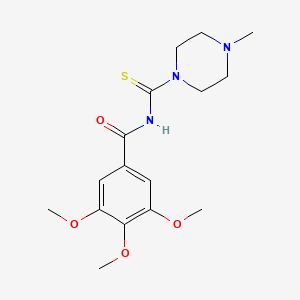

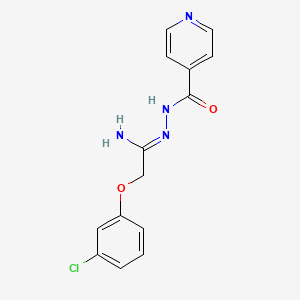
![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2555391.png)
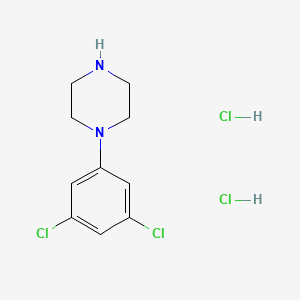
![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)
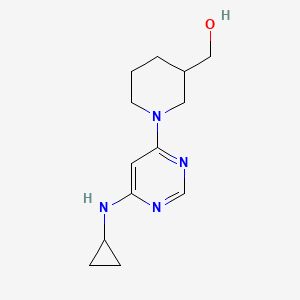
![2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide](/img/structure/B2555400.png)
![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2555403.png)
